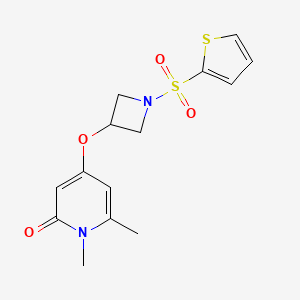

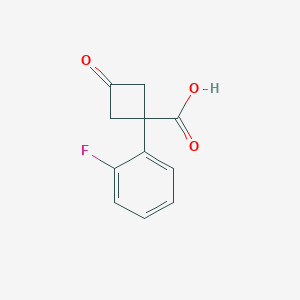

1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carboxylic acid derivative with a fluorophenyl group and a cyclobutane ring. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclobutane ring attached to a carboxylic acid group and a fluorophenyl group. The exact structure would depend on the positions of these groups on the cyclobutane ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid group) would influence its properties .Scientific Research Applications

Structural Analysis and Conformation

The structural and conformational analysis of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated analogue, including 1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid, has been elucidated through X-ray diffraction methods. These studies provide critical insights into the puckering of the cyclobutane ring and the spatial arrangement of substituents, which have implications for understanding the chemical reactivity and physical properties of these compounds (Reisner et al., 1983).

Tumor Imaging and PET Tracers

Significant advancements have been made in the development of tumor-avid amino acids labeled with Fluorine-18, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), for use in positron emission tomography (PET) to delineate tumors. This research underscores the potential of fluorinated cyclobutane carboxylic acids in improving diagnostic accuracy and patient management in oncology (Shoup & Goodman, 1999).

Synthesis and Physical-Chemical Properties

The synthesis and detailed physical-chemical property analysis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids highlight the influence of fluorination on the acid and amino group pKa values. This research provides foundational knowledge for the application of these compounds in developing novel pharmaceuticals and understanding the impact of fluorine atoms on molecular properties (Chernykh et al., 2016).

Diagnostic Applications in Prostate Carcinoma

Studies have demonstrated the utility of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT in the diagnosis of recurrent prostate carcinoma. This application signifies a breakthrough in non-invasive metabolic imaging techniques, offering a higher diagnostic performance compared to traditional imaging modalities for detecting prostate carcinoma relapse (Ren et al., 2016).

Enhanced Synthesis Techniques

Improvements in the synthesis and preparation of anti-[18F]FACBC have facilitated its application in tumor imaging. These advancements are crucial for the routine production of this tracer for human use, emphasizing the role of synthetic methodology in the availability and efficacy of diagnostic agents (McConathy et al., 2003).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that it might interact with its targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction could result in changes at the molecular level, affecting the function of the target receptors.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways could potentially include a range of therapeutic outcomes, depending on the specific targets and mode of action of the compound.

Result of Action

Based on the known activities of related compounds, it can be inferred that the compound’s action could potentially result in a range of therapeutic effects, depending on the specific targets and pathways it affects .

Safety and Hazards

properties

IUPAC Name |

1-(2-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHILUDRZPXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2556329.png)

![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)

![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)